molecular formula C8H10N2O2 B15295766 alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile

alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile

Cat. No.: B15295766
M. Wt: 166.18 g/mol
InChI Key: YKZXQMDCLOGBRG-UHFFFAOYSA-N
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Description

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with two oxo groups and a nitrile group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile typically involves the reaction of a suitable pyrrolidine derivative with reagents that introduce the oxo and nitrile functionalities. One common method involves the use of this compound as a starting material, which is then subjected to nitrile formation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetamide
  • Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidinepropionitrile

Uniqueness

Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanenitrile

InChI

InChI=1S/C8H10N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H2,1-2H3

InChI Key

YKZXQMDCLOGBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1C(=O)CCC1=O

Origin of Product

United States

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